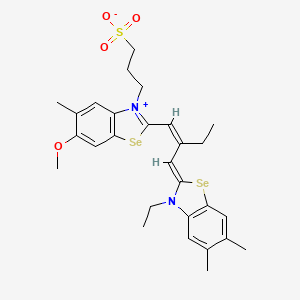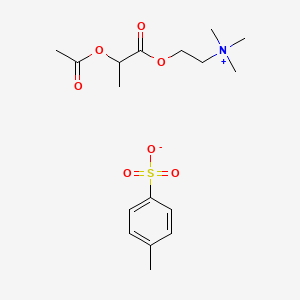
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- is a chemical compound with the molecular formula C20H26N2ClH and a molecular weight of 330.94 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- involves several steps. The synthetic routes typically include the reaction of pyrrolidine with phenylpropylamine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- can be compared with similar compounds such as 2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(3-
Propriétés
Numéro CAS |
142469-68-9 |
|---|---|
Formule moléculaire |
C20H27ClN2 |
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
3-phenyl-N-[[(2S)-1-phenylpyrrolidin-2-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-9-18(10-4-1)11-7-15-21-17-20-14-8-16-22(20)19-12-5-2-6-13-19;/h1-6,9-10,12-13,20-21H,7-8,11,14-17H2;1H/t20-;/m0./s1 |
Clé InChI |
LZFVSKNSYMNLMI-BDQAORGHSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2=CC=CC=C2)CNCCCC3=CC=CC=C3.Cl |
SMILES canonique |
C1CC(N(C1)C2=CC=CC=C2)CNCCCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



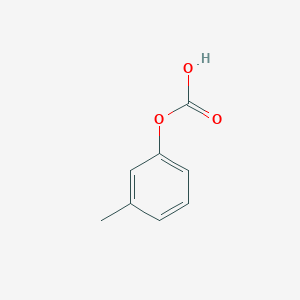
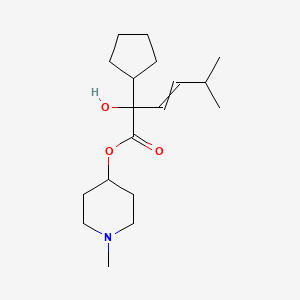
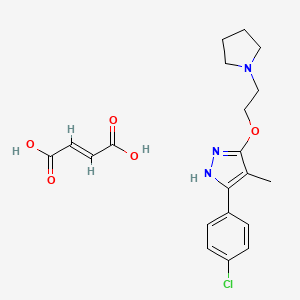

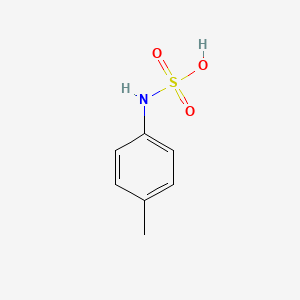


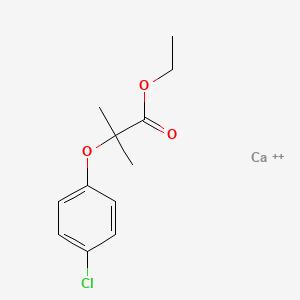
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)

